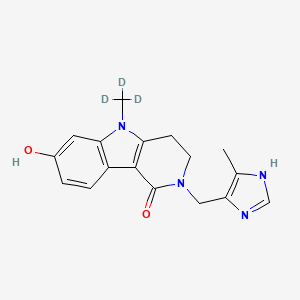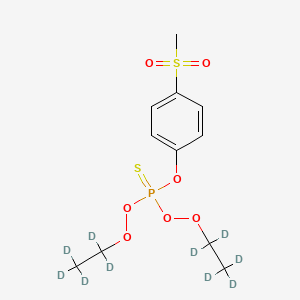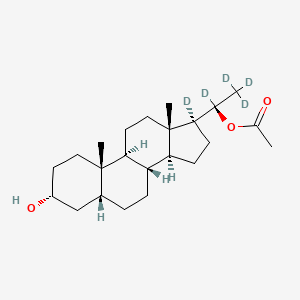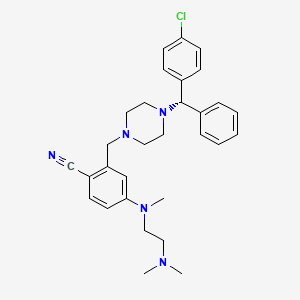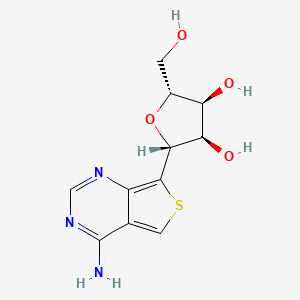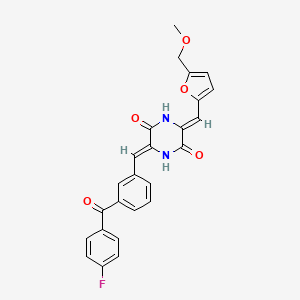
Microtubule inhibitor 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Microtubule inhibitor 7 is a compound that targets microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cells .
Métodos De Preparación
The synthesis of Microtubule inhibitor 7 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a heteroaryl amide scaffold, followed by functional group modifications to enhance the compound’s activity and selectivity. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
Microtubule inhibitor 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the scaffold .
Aplicaciones Científicas De Investigación
Microtubule inhibitor 7 has a wide range of scientific research applications. In chemistry, it is used as a tool to study microtubule dynamics and the effects of microtubule disruption on cellular processes. In biology, it is employed to investigate the role of microtubules in cell division, intracellular transport, and signal transduction. In medicine, this compound is being explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has applications in industry, particularly in the development of new therapeutic agents and drug delivery systems .
Mecanismo De Acción
Microtubule inhibitor 7 exerts its effects by binding to the colchicine binding site on tubulin, a protein that forms microtubules. This binding disrupts the polymerization of tubulin into microtubules, leading to the depolymerization of existing microtubules and the inhibition of microtubule dynamics. As a result, cell division is blocked, and apoptosis is induced in rapidly dividing cells. The molecular targets and pathways involved include the mitotic spindle apparatus and various signaling pathways that regulate cell cycle progression and apoptosis .
Comparación Con Compuestos Similares
Microtubule inhibitor 7 is similar to other microtubule-targeting agents, such as taxanes, vinca alkaloids, and epothilones. it has unique properties that distinguish it from these compounds. For example, unlike taxanes, which stabilize microtubules, this compound destabilizes microtubules by binding to the colchicine site. This unique mechanism of action allows it to overcome resistance to other microtubule-targeting agents. Similar compounds include colchicine, vinblastine, and paclitaxel, each with distinct binding sites and effects on microtubule dynamics .
Propiedades
Fórmula molecular |
C25H19FN2O5 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
(3Z,6Z)-3-[[3-(4-fluorobenzoyl)phenyl]methylidene]-6-[[5-(methoxymethyl)furan-2-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C25H19FN2O5/c1-32-14-20-10-9-19(33-20)13-22-25(31)27-21(24(30)28-22)12-15-3-2-4-17(11-15)23(29)16-5-7-18(26)8-6-16/h2-13H,14H2,1H3,(H,27,31)(H,28,30)/b21-12-,22-13- |
Clave InChI |
XOIXHBHDGPMJTM-HDSGJDLKSA-N |
SMILES isomérico |
COCC1=CC=C(O1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)/C(=O)N2 |
SMILES canónico |
COCC1=CC=C(O1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
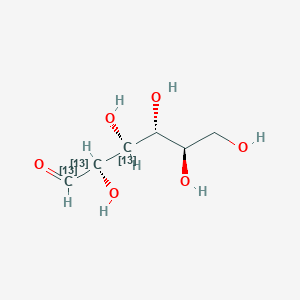
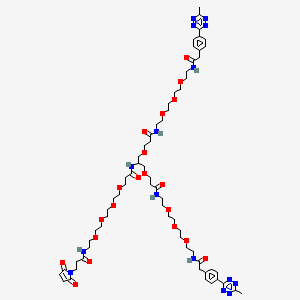
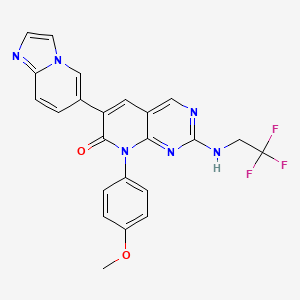
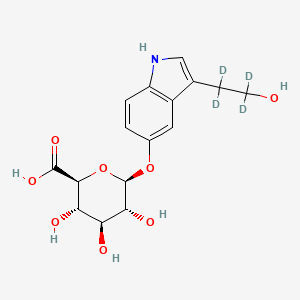
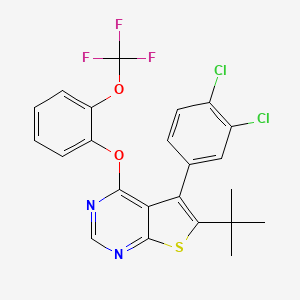

![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
